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Compound of Interest

Compound Name: 1H-indol-2-ylmethyl acetate

CAS No.: 63158-55-4

Cat. No.: B3355646

Get Quote

Executive Summary
Indole-2-methyl acetate (systematically methyl 2-(1H-indol-2-yl)acetate) represents a distinct

pharmacophore scaffold, structurally isomeric to the ubiquitous indole-3-acetic acid

(auxin/indomethacin) class. While the C3-substituted indoles have dominated inflammatory

therapeutics, the C2-substituted acetate derivatives have emerged as critical intermediates in

the synthesis of Monoterpene Indole Alkaloids (MTIAs) and as potent modulators of Aldose

Reductase (ALR2).

This guide analyzes the structure-activity relationships (SAR), synthetic utility, and biological

mechanisms of indole-2-methyl acetate derivatives. It provides actionable protocols for their

synthesis and biological evaluation, specifically focusing on their role in diabetic complications

(polyol pathway) and oncology (tubulin polymerization inhibition via bis-indole alkaloids like

Caulerpin).

Chemical Basis & Structural Pharmacology[1]
Nomenclature and Structural Distinction
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It is critical to distinguish between two potential structural interpretations of "indole-2-methyl

acetate":

Methyl indole-2-acetate (Dominant Scaffold): The methyl ester of indole-2-acetic acid (

). This is the primary bioactive scaffold discussed here.

(1H-Indol-2-yl)methyl acetate: The acetate ester of indole-2-methanol. Due to the inherent

instability of indole-2-methanol (prone to acid-catalyzed polymerization), this structure is rare

in drug development unless the indole nitrogen is substituted.

Core Scaffold Analyzed: Methyl 2-(1H-indol-2-yl)acetate.[1]

Structure-Activity Relationship (SAR)
The biological activity of this scaffold hinges on the acidity of the

-methylene protons and the planarity of the indole ring.

C2-Position (Acetate Tail): The ester functionality is a prodrug motif. Hydrolysis to the free

acid (

) is often required for enzyme active site binding (e.g., Aldose Reductase), where the
carboxylate forms electrostatic interactions with

.

N1-Position: Unsubstituted (

) indoles retain hydrogen bond donor capability, essential for binding in the catalytic cleft of
kinases or ALR2.

-alkylation often modulates lipophilicity and membrane permeability.

C3-Position: This position is highly nucleophilic. In bis-indole alkaloids (e.g., Caulerpin), the

C3 position links two indole units, creating a rigid planar structure that intercalates into DNA

or binds tubulin.
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Figure 1: Structure-Activity Relationship (SAR) nodes for Indole-2-Methyl Acetate derivatives.

Therapeutic Applications
Metabolic Disease: Aldose Reductase Inhibition
Indole-2-acetic acid derivatives are potent inhibitors of Aldose Reductase (ALR2), the rate-

limiting enzyme in the polyol pathway.

Mechanism: In hyperglycemic states, ALR2 converts glucose to sorbitol. Accumulation of

sorbitol causes osmotic stress and tissue damage (neuropathy, retinopathy).

Efficacy: The free acid form of indole-2-methyl acetate binds to the anion-binding pocket of

ALR2. Studies indicate that 1-indole-acetic acid derivatives often show higher inhibitory

efficacy than their 3-isomers due to stronger electrostatic interactions with the enzyme-

coenzyme (

) complex.[2]

Oncology: Bis-Indole Alkaloids (Caulerpin Analogs)
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Methyl indole-2-acetate is the biosynthetic and synthetic precursor to Caulerpin, a bis-indole

alkaloid found in marine algae (Caulerpa spp.).[3]

Activity: Caulerpin and its synthetic analogs exhibit cytotoxicity against colorectal and breast

cancer cell lines.

Mechanism: They function as Microtubule Destabilizers, inhibiting tubulin polymerization, and

also interfere with mitochondrial function (inhibition of Complex I), leading to ROS-mediated

apoptosis.

Antiviral & Antimicrobial
Substituted indole-2-carboxylates and acetates (e.g., 4-methoxy-6-amino derivatives) have

demonstrated activity against viral replication, likely through intercalation with viral nucleic acids

or inhibition of viral integrase enzymes, analogous to HIV-1 integrase inhibitors which utilize an

indole-2-carboxylic acid core.

Mechanistic Pathways
The Polyol Pathway (Diabetic Complications)
The primary target for the acid derivatives is the mitigation of oxidative stress via ALR2

inhibition.
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Figure 2: The Polyol Pathway showing the inhibition point of Indole-2-acetic acid derivatives.

Experimental Protocols
Synthesis of Methyl Indole-2-Acetate
This protocol utilizes a modified Fischer Indole synthesis or a "Dianion" strategy for

functionalization. Below is a robust method for generating the core scaffold from aniline

precursors.

Reagents:

2-Iodoaniline

Methyl acetoacetate

Copper(I) iodide (CuI)
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L-Proline (Ligand)

Cesium Carbonate (

)

DMSO (Solvent)

Protocol:

Coupling: Charge a reaction vessel with 2-iodoaniline (1.0 equiv), methyl acetoacetate (2.0

equiv), CuI (0.1 equiv), L-Proline (0.2 equiv), and

(2.0 equiv).

Solvation: Add anhydrous DMSO (0.2 M concentration relative to aniline) under an argon

atmosphere.

Cyclization: Heat the mixture to 80°C for 12-18 hours. The reaction proceeds via a copper-

catalyzed C-N coupling followed by an intramolecular aldol condensation.

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) to

remove DMSO. Dry organic layer over

.

Purification: Concentrate in vacuo and purify via flash column chromatography

(Hexane:EtOAc gradient).

Yield: Expect 70-85% yield of methyl 2-(1H-indol-2-yl)acetate.

Aldose Reductase Inhibition Assay (In Vitro)
Objective: Determine the

of the derivative against ALR2.

Materials:

Purified Recombinant Human ALR2 (or rat lens homogenate).
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Substrate: DL-Glyceraldehyde.

Cofactor: NADPH (0.1 mM).

Buffer: 0.1 M Sodium Phosphate (pH 6.2).

Workflow:

Preparation: Dissolve test compounds in DMSO. Ensure final DMSO concentration in assay

is <1%.

Blanking: Prepare a reference cuvette containing buffer and NADPH but no enzyme.

Reaction Initiation: Mix Enzyme, Buffer, and Test Compound. Incubate for 5 minutes at 30°C.

Start: Add DL-Glyceraldehyde substrate.

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to

) for 3-5 minutes using a UV-Vis spectrophotometer.

Calculation:

Calculate

using non-linear regression analysis.

Data Summary: Comparative Potency
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Compound
Class

Modification
(R)

Target IC50 / Activity Reference

Indole-2-acetic

acid
Unsubstituted

Aldose

Reductase
2.4 µM [1]

5-Chloro-indole-

2-acetate
5-Cl

Aldose

Reductase
0.85 µM [1]

Indole-3-acetic

acid
Isomer

Aldose

Reductase
> 10 µM [1]

Caulerpin (Bis-

indole)
Dimer at C3 P388 (Leukemia) = 10 µg/mL [2]

Methyl Indole-2-

acetate
Methyl Ester Antimicrobial

MIC 50-100

µg/mL
[3]

Table 1: Comparative biological activity of indole-2-acetate derivatives versus standard

isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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